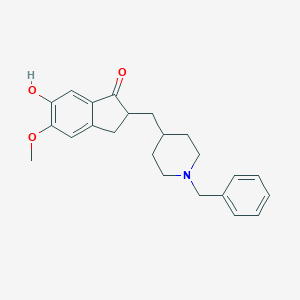

6-O-Desmethyldonepezil

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRBBQJREIMIEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561627 | |

| Record name | 2-[(1-Benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120013-56-1 | |

| Record name | 6-o-Desmethyldonepezil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1-Benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-O-DESMETHYLDONEPEZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/556XXE4I5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-O-Desmethyldonepezil via O-Demethylation of Donepezil

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Donepezil and its Active Metabolite

Donepezil, marketed as Aricept®, is a cornerstone in the symptomatic treatment of Alzheimer's disease. It functions as a reversible inhibitor of acetylcholinesterase (AChE), increasing the availability of acetylcholine in the synaptic cleft and thereby enhancing cholinergic neurotransmission.[1][2] In humans, donepezil is extensively metabolized in the liver, primarily by cytochrome P450 isoenzymes CYP2D6 and CYP3A4.[3][4]

This metabolic process yields several derivatives, with 6-O-desmethyldonepezil being a principal and pharmacologically active metabolite.[5][6] This compound, formed through the O-demethylation of the methoxy group at the C6 position of the indanone ring, exhibits a similar inhibitory potency on acetylcholinesterase as the parent drug.[1][3] Consequently, the availability of pure this compound is crucial for a range of research applications, including:

-

Pharmacokinetic (PK) and Drug Metabolism (DMPK) Studies: To accurately quantify metabolic pathways and rates.

-

Pharmacodynamic (PD) Studies: To delineate the specific contributions of the metabolite to the overall therapeutic and off-target effects.

-

Reference Standard Development: For analytical and bioanalytical assays designed to monitor donepezil and its metabolites in clinical samples.[7][8]

This guide provides a comprehensive technical overview of the chemical synthesis of this compound from its parent compound, donepezil. We will explore the underlying chemical principles, evaluate viable synthetic strategies, and present a detailed, field-proven protocol for its preparation, purification, and characterization.

The Chemical Challenge: Cleavage of Aryl Methyl Ethers

The conversion of donepezil to this compound requires the cleavage of an aryl methyl ether. The bond between the aromatic carbon (sp²) and the ether oxygen is exceptionally stable due to the delocalization of the oxygen's lone pair electrons into the aromatic π-system. This stability necessitates the use of potent chemical reagents capable of activating this otherwise inert functional group.[9][10]

The choice of reagent is further complicated by the molecular architecture of donepezil, which contains other potentially reactive sites:

-

A basic tertiary amine within the piperidine ring.

-

An enolizable ketone in the indanone system.

-

A benzyl group susceptible to hydrogenolysis under certain reductive conditions.

Therefore, a successful synthesis demands a demethylation method that is not only effective but also highly selective, operating under conditions that preserve the integrity of the core molecular scaffold.

Synthetic Strategies for O-Demethylation of Donepezil

Several classes of reagents are known to effect the cleavage of aryl methyl ethers. The selection of an optimal reagent is a critical decision based on efficacy, selectivity, and reaction conditions.[10][11]

Evaluation of Potential Demethylating Agents

| Reagent Class | Example(s) | Mechanism | Advantages | Disadvantages for Donepezil Synthesis |

| Protic Acids | HBr, HI | Protonation of the ether oxygen followed by SN2 attack by the halide.[9] | Inexpensive, powerful. | Requires harsh conditions (high temperatures) which can cause non-specific degradation. A patent has noted that donepezil is susceptible to partial hydrolysis with strong mineral acids.[12] |

| Lewis Acids | BBr₃, AlCl₃ | Coordination to the ether oxygen, activating it for nucleophilic attack by the bromide/chloride.[9][11] | Highly effective, often works at low temperatures, providing excellent selectivity. | Highly reactive with moisture, requiring strictly anhydrous conditions. BBr₃ is corrosive and toxic. |

| Nucleophilic Agents | Thiolates (e.g., i-PrSNa) | SNAr or SN2 attack at the methyl carbon.[10] | Non-acidic conditions. | Often requires high temperatures and polar aprotic solvents (e.g., refluxing DMF), which can be difficult to remove and may promote side reactions. |

| Organoiodine Reagents | Iodocyclohexane | In situ generation of HI under milder conditions.[13] | Milder than concentrated HBr/HI. | Reported for donepezil analogues, but efficacy can be substrate-dependent and may require optimization.[13] |

Causality Behind Experimental Choice: Based on the analysis, Boron Tribromide (BBr₃) emerges as the superior reagent for this transformation. Its ability to efficiently cleave aryl methyl ethers at low temperatures (from -78 °C to room temperature) offers the best chance of selectively targeting the 6-methoxy group while minimizing the risk of side reactions at other sensitive sites within the donepezil molecule.[9]

Visualizing the Synthesis and Mechanism

Overall Synthetic Transformation

Caption: Reaction scheme for the O-demethylation of donepezil.

Mechanism of BBr₃-Mediated Demethylation

Sources

- 1. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. assets.hpra.ie [assets.hpra.ie]

- 4. assets.hpra.ie [assets.hpra.ie]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Demethylation - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]

- 12. CZ2007248A3 - Donepezil salts suitable for the preparation of pharmaceutical compositions - Google Patents [patents.google.com]

- 13. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Properties of 6-O-Desmethyldonepezil

This guide provides a comprehensive technical overview of 6-O-desmethyldonepezil, a principal active metabolite of the Alzheimer's disease therapeutic, donepezil. Intended for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical identity, synthesis, structural elucidation, and analytical characterization. The insights provided are grounded in established scientific literature and aim to facilitate a deeper understanding of this critical compound.

Introduction: The Significance of a Key Metabolite

Donepezil, marketed as Aricept®, is a cornerstone in the symptomatic treatment of Alzheimer's disease, functioning as a reversible inhibitor of acetylcholinesterase (AChE).[] Its efficacy is intrinsically linked to its metabolic fate within the body. Donepezil undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4, leading to several metabolites.[2] Among these, this compound emerges as a major and pharmacologically active derivative, warranting detailed investigation.[2] Understanding the chemical structure and properties of this metabolite is paramount for a complete pharmacokinetic and pharmacodynamic profiling of donepezil.

Chemical Identity and Physicochemical Properties

This compound is systematically named 2,3-dihydro-6-hydroxy-5-methoxy-2-[[1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 120013-56-1 | [3] |

| Molecular Formula | C₂₃H₂₇NO₃ | [3] |

| Molecular Weight | 365.47 g/mol | [2] |

| Appearance | Pale yellow solid | [2] |

| Solubility | Soluble in chloroform and methanol. | [3] |

| InChI Key | DJRBBQJREIMIEU-UHFFFAOYSA-N | [3] |

The structure of this compound is characterized by a central indanone core, substituted with a methoxy and a hydroxyl group on the aromatic ring. A key feature is the piperidinylmethyl side chain attached to the indanone ring, with a benzyl group on the piperidine nitrogen. The structural relationship between donepezil and its 6-O-desmethyl metabolite is illustrated in the metabolic pathway diagram below.

Caption: Metabolic conversion of Donepezil to this compound.

Synthesis and Purification

The synthesis of this compound is not widely detailed in publicly accessible literature; however, a scientifically sound synthetic route can be conceptualized based on the known synthesis of donepezil and its analogs, particularly through the selective demethylation of a suitable precursor. A plausible approach involves the demethylation of donepezil itself or a protected intermediate. The use of iodocyclohexane in dimethylformamide (DMF) has been reported as an effective method for the demethylation of aryl methyl ethers and presents a viable strategy.[4]

Conceptual Synthetic Workflow

The following diagram outlines a logical workflow for the synthesis of this compound, starting from the commercially available donepezil.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a well-reasoned, hypothetical procedure based on analogous chemical transformations. Researchers should perform their own optimization and safety assessments.

Objective: To synthesize this compound via selective demethylation of donepezil.

Materials:

-

Donepezil hydrochloride

-

Iodocyclohexane

-

Dimethylformamide (DMF), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Ethyl acetate

-

Hexanes

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

Procedure:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve donepezil hydrochloride in a minimal amount of water and neutralize with a saturated solution of sodium bicarbonate until the free base precipitates. Extract the donepezil free base with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the donepezil free base.

-

Demethylation Reaction: Dissolve the donepezil free base in anhydrous DMF. To this solution, add an excess of iodocyclohexane (e.g., 5 equivalents).

-

Reaction Monitoring: Heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer multiple times with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[5]

-

Isolation and Characterization: Collect the fractions containing the desired product, as identified by TLC. Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid. The final product should be thoroughly characterized by NMR, mass spectrometry, and HPLC to confirm its identity and purity.

Structural Elucidation and Spectroscopic Analysis

The definitive confirmation of the chemical structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Features:

-

Aromatic Protons: Signals corresponding to the protons on the indanone and benzyl rings would be expected in the range of δ 6.5-7.5 ppm. The protons on the substituted indanone ring will show distinct splitting patterns based on their substitution.

-

Methoxy Protons: A singlet corresponding to the three protons of the methoxy group (-OCH₃) would likely appear around δ 3.8-4.0 ppm.

-

Phenolic Proton: The hydroxyl proton (-OH) would exhibit a broad singlet, the chemical shift of which can be variable depending on concentration and solvent.

-

Piperidine and Methylene Protons: A complex series of multiplets would be observed for the protons of the piperidine ring and the methylene bridge, typically in the upfield region of the spectrum (δ 1.5-3.5 ppm). The benzylic methylene protons (-CH₂-Ph) would likely appear as a singlet around δ 3.5 ppm.

Predicted ¹³C NMR Spectral Features:

-

Carbonyl Carbon: The ketone carbonyl carbon of the indanone ring would be the most downfield signal, expected around δ 200-210 ppm.

-

Aromatic and Alkene Carbons: Carbons of the aromatic rings would resonate in the region of δ 110-160 ppm.

-

Methoxy Carbon: The carbon of the methoxy group is expected around δ 55-60 ppm.

-

Piperidine and Methylene Carbons: The aliphatic carbons of the piperidine ring and the methylene bridge would appear in the upfield region, typically between δ 20-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and obtaining structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) in positive ion mode is typically employed.

Expected Mass Spectral Data:

-

Parent Ion: The protonated molecule [M+H]⁺ would be observed at an m/z corresponding to its molecular weight plus the mass of a proton (365.47 + 1.007 = 366.48).

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) of the parent ion would reveal characteristic fragment ions. A prominent fragmentation pathway for N-benzylpiperidine derivatives involves the cleavage of the benzylic C-N bond, leading to the formation of the tropylium ion at m/z 91.[6] Other fragments would arise from cleavages within the piperidine ring and the indanone structure.

The following diagram illustrates the expected key fragmentation in the mass spectrum of this compound.

Caption: Key mass fragmentation pathway of this compound.

Pharmacological Activity and Biological Significance

This compound is not an inert metabolite; it exhibits pharmacological activity. It has been reported to be an inhibitor of the human ether-a-go-go-related gene (hERG) potassium channels, with an IC₅₀ of approximately 1.5 µM.[3] This interaction is of significant interest in drug safety assessment, as hERG channel inhibition can be associated with cardiac side effects. Furthermore, in vitro studies have shown that this compound retains a similar potency for acetylcholinesterase inhibition as the parent drug, donepezil.[7] However, its contribution to the overall clinical effect of donepezil is thought to be limited due to its lower plasma concentrations compared to the parent compound.

Conclusion

This compound is a crucial molecule in the study of donepezil's pharmacology and metabolism. This guide has provided a detailed overview of its chemical structure, physicochemical properties, a plausible synthetic route, and key analytical characterization methods. A thorough understanding of this active metabolite is essential for researchers and drug development professionals working to advance our knowledge of Alzheimer's disease therapeutics and to develop safer and more effective treatments. The provided conceptual protocols and predicted analytical data serve as a valuable resource for guiding future experimental work in this area.

References

-

PubChem. (n.d.). Donepezil. National Center for Biotechnology Information. [Link]

-

Zuo, Z., et al. (2008). An efficient method for demethylation of aryl methyl ethers. ResearchGate. [Link]

-

U.S. Food and Drug Administration. (n.d.). ARICEPT Oral Solution Label. [Link]

-

Mostafa, G. (2018). Donepezil. ResearchGate. [Link]

-

Chae, J. (2008). Practical demethylation of aryl methyl ethers using an odorless thiol reagent. ResearchGate. [Link]

-

S. Kumar, et al. (2015). Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. PubMed Central. [Link]

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 6-O-Desmethyl donepezil | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

An In-Depth Technical Guide to the Mechanism of Action of 6-O-Desmethyldonepezil

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-Desmethyldonepezil is a primary and pharmacologically active metabolite of donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease.[1] Formed in the liver through metabolism by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4, this metabolite contributes to the overall therapeutic effect of its parent compound.[1] Understanding the precise mechanism of action of this compound is crucial for a comprehensive grasp of donepezil's pharmacology and for the development of next-generation therapies for neurodegenerative diseases. This guide provides a detailed technical overview of the core mechanisms of action of this compound, focusing on its enzymatic inhibition, receptor interactions, and downstream signaling effects.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism of action of this compound, mirroring that of donepezil, is the reversible inhibition of acetylcholinesterase (AChE).[2] AChE is the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By inhibiting AChE, this compound increases the concentration and prolongs the availability of ACh at cholinergic synapses, thereby enhancing cholinergic neurotransmission. This is particularly relevant in Alzheimer's disease, which is characterized by a deficit in cholinergic function.

Comparative Inhibitory Potency

Quantitative analysis of the inhibitory activity of this compound against acetylcholinesterase reveals it to be a potent inhibitor. However, it exhibits a slightly lower potency compared to its parent compound, donepezil.

| Compound | Target Enzyme | IC50 (µM) | Source |

| This compound | Electrophorus electricus AChE (EeAChE) | 0.41 ± 0.05 | [3] |

| Donepezil | Electrophorus electricus AChE (EeAChE) | 0.12 ± 0.01 | [3] |

| Donepezil | Human AChE (hAChE) | 0.032 ± 0.011 | [4] |

| Donepezil | Rat Brain AChE | 0.0067 | [4] |

The selectivity of these compounds for acetylcholinesterase over butyrylcholinesterase (BuChE) is a key characteristic. Donepezil demonstrates high selectivity for AChE, which is thought to contribute to its favorable side-effect profile.[4] While specific IC50 values for this compound against BuChE are not consistently reported, the focus of its therapeutic action remains on AChE inhibition.

Molecular Interaction with Acetylcholinesterase

The binding of this compound to AChE is analogous to that of donepezil, involving interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. This dual binding is a hallmark of the piperidine-class of AChE inhibitors.

Caption: Dual-site inhibition of AChE by this compound.

Secondary Mechanism of Action: Sigma-1 Receptor Modulation

Beyond its primary role as an AChE inhibitor, emerging evidence indicates that the pharmacological profile of donepezil and, by extension, its active metabolites, involves interaction with the sigma-1 (σ1) receptor.[5] The σ1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane, implicated in a wide range of cellular functions including neuroprotection and modulation of neurotransmitter systems.[6]

Sigma-1 Receptor Affinity and Functional Activity

Donepezil has been shown to bind to the σ1 receptor with high affinity, exhibiting a Ki value of 14.6 nM, and acts as a functional agonist.[5] While a specific Ki value for this compound's binding to the σ1 receptor is not yet definitively reported in the literature, its structural similarity to donepezil and its status as a pharmacologically active metabolite strongly suggest that it may also interact with this receptor. This interaction is believed to contribute to the neuroprotective effects observed with donepezil treatment, which are not solely attributable to acetylcholinesterase inhibition.[7][8]

Downstream Signaling Pathways

The inhibition of acetylcholinesterase and potential modulation of the sigma-1 receptor by this compound trigger a cascade of downstream signaling events that contribute to its therapeutic effects.

Cholinergic Pathway Augmentation

The most direct downstream effect is the enhancement of cholinergic signaling. Increased acetylcholine levels in the synapse lead to greater activation of both nicotinic and muscarinic acetylcholine receptors, which are crucial for cognitive processes such as learning and memory.

Neuroprotective Signaling Cascades

The interaction of donepezil with the sigma-1 receptor is thought to mediate some of its neuroprotective effects.[7][8] Activation of the σ1 receptor can lead to the modulation of several signaling pathways, including:

-

PI3K/Akt Pathway: This pathway is a critical regulator of cell survival and is implicated in the neuroprotective effects of various compounds.[1] Donepezil has been shown to activate this pathway, potentially through its interaction with nicotinic receptors and the σ1 receptor.[9]

-

MAPK/ERK Pathway: The mitogen-activated protein kinase/extracellular signal-regulated kinase pathway is involved in cell proliferation, differentiation, and survival.[9] Donepezil has also been shown to modulate this pathway.[10]

Caption: Proposed downstream signaling of this compound.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the inhibitory activity of compounds against acetylcholinesterase.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to AChE activity and is measured spectrophotometrically at 412 nm.

Step-by-Step Methodology:

-

Reagent Preparation:

-

0.1 M Phosphate Buffer (pH 8.0).

-

DTNB solution (10 mM in phosphate buffer).

-

Acetylthiocholine iodide (ATCI) substrate solution (10 mM in deionized water, prepared fresh).

-

AChE enzyme solution (e.g., from human erythrocytes or Electrophorus electricus) in phosphate buffer.

-

Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO), with serial dilutions prepared in phosphate buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

140 µL of phosphate buffer.

-

20 µL of AChE solution.

-

20 µL of the test compound dilution (or buffer for control).

-

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of ATCI and 20 µL of DTNB solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Caption: Workflow for the Ellman's acetylcholinesterase inhibition assay.

Sigma-1 Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Principle: This competitive binding assay measures the ability of an unlabeled test compound (this compound) to displace a radiolabeled ligand (e.g., -pentazocine) from the σ1 receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Prepare cell membranes from a cell line expressing the σ1 receptor (e.g., HEK293 cells) or from tissue homogenates (e.g., guinea pig brain).

-

-

Binding Assay (96-well plate format):

-

To each well, add:

-

A fixed concentration of the radiolabeled ligand (e.g., -pentazocine).

-

Increasing concentrations of the unlabeled test compound (this compound).

-

Membrane preparation.

-

-

For non-specific binding control wells, add a high concentration of a known σ1 receptor ligand (e.g., haloperidol).

-

Incubate to allow binding to reach equilibrium (e.g., 60 minutes at 37°C).

-

-

Filtration and Scintillation Counting:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

-

Wash the filters with ice-cold buffer.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to determine specific binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Conclusion

This compound is a pharmacologically active metabolite of donepezil that contributes to the therapeutic efficacy of the parent drug primarily through the potent inhibition of acetylcholinesterase. Its mechanism of action is characterized by a dual-site interaction with AChE, leading to an increase in synaptic acetylcholine levels. Furthermore, based on the well-documented high-affinity interaction of donepezil with the sigma-1 receptor and its role in neuroprotection, it is highly probable that this compound also engages this target, contributing to a broader spectrum of pharmacological effects beyond simple cholinergic enhancement. Further research to definitively quantify the sigma-1 receptor affinity of this compound and elucidate its specific downstream signaling and neuroprotective pathways will provide a more complete understanding of its contribution to the clinical profile of donepezil and may inform the design of novel multi-target ligands for the treatment of Alzheimer's disease and other neurodegenerative disorders.

References

-

Green, K., Yatchang, M. F., & Garneau-Tsodikova, S. (2018). Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors. ACS omega, 3(12), 17764–17774. [Link]

-

Ogura, H., Kosasa, T., Kuriya, Y., & Yamanishi, Y. (2000). Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro. Methods and findings in experimental and clinical pharmacology, 22(8), 609–613. [Link]

-

Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors. (2018). ResearchGate. [Link]

-

Inhibition (IC 50 values in µM) of the activity of HsAChE by donepezil... (n.d.). ResearchGate. [Link]

-

Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butylcholinesterase in vitro | Request PDF. (n.d.). ResearchGate. [Link]

-

Donepezil-Based Rational Design of N-substituted quinazolinthioacetamide candidates as potential acetylcholine esterase inhibitors for the treatment of Alzheimer's disease: in vitro and in vivo studies. (2023). RSC Publishing. [Link]

-

The IC50 graphs of compounds 6d, 7a, 7e, donepezil and tacrine against acetylcholinesterase enzyme. (n.d.). ResearchGate. [Link]

-

Maurice, T., Meunier, J., & Su, T. P. (2006). Interaction with sigma(1) protein, but not N-methyl-D-aspartate receptor, is involved in the pharmacological activity of donepezil. The Journal of pharmacology and experimental therapeutics, 316(2), 627–636. [Link]

-

Donepezil-Based Central Acetylcholinesterase Inhibitors by Means of a “Bio-Oxidizable” Prodrug Strategy: Design, Synthesis, and in Vitro Biological Evaluation. (2018). ACS Publications. [Link]

-

donepezil [Ligand Id: 6599] activity data from GtoPdb and ChEMBL. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

The anti-amnesic and neuroprotective effects of donepezil against amyloid β25-35 peptide-induced toxicity in mice involve an interaction with the σ1 receptor. (2006). British Journal of Pharmacology. [Link]

-

Donepezil: Potential neuroprotective and disease-modifying effects | Request PDF. (n.d.). ResearchGate. [Link]

-

Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease. (2017). National Institutes of Health. [Link]

-

Villard, V., Espallergues, J., & Maurice, T. (2014). Neuroprotective effects of donepezil against cholinergic depletion. PloS one, 9(1), e86989. [Link]

-

Study of neuroprotection of donepezil, a therapy for Alzheimer's disease. (n.d.). ResearchGate. [Link]

-

A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease. (2022). National Institutes of Health. [Link]

-

The Sigma Receptors in Alzheimer's Disease: New Potential Targets for Diagnosis and Therapy. (2022). MDPI. [Link]

-

Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. (2022). Frontiers. [Link]

-

Quantitation of donepezil and its active metabolite 6-O-desmethyl donepezil in human plasma by a selective and sensitive liquid chromatography-tandem mass spectrometric method. (2008). PubMed. [Link]

-

Kapai, N., Zámecník, J., & Vyklický, V. (2014). The involvement of sigma1 receptors in donepezil-induced rescue of hippocampal LTP impaired by beta-amyloid peptide. Neuropharmacology, 85, 219–227. [Link]

-

Quantitation of donepezil and its active metabolite 6-O-desmethyl donepezil in human plasma by a selective and sensitive liquid chromatography-tandem mass spectrometric method. (n.d.). ResearchGate. [Link]

-

Mechanisms of α7-nicotinic receptor up-regulation and sensitization to donepezil induced by chronic donepezil treatment | Request PDF. (n.d.). ResearchGate. [Link]

-

Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (2020). RSC Publishing. [Link]

-

Potential Molecular Mechanisms on the Role of the Sigma-1 Receptor in the Action of Cocaine and Methamphetamine. (2012). Ashdin Publishing. [Link]

-

(PDF) Antagonists show GTP-sensitive high-affinity binding to the sigma-1 receptor. (n.d.). ResearchGate. [Link]

-

Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503. (2010). PubMed. [Link]

Sources

- 1. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multifunctional Donepezil Analogues as Cholinesterase and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. Interaction with sigma(1) protein, but not N-methyl-D-aspartate receptor, is involved in the pharmacological activity of donepezil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Neuroprotective effects of donepezil against cholinergic depletion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The involvement of sigma1 receptors in donepezil-induced rescue of hippocampal LTP impaired by beta-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Network Pharmacology Based Research on the Mechanism of Donepezil in Treating Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

acetylcholinesterase inhibition by 6-O-Desmethyldonepezil

An In-Depth Technical Guide to the Acetylcholinesterase Inhibition by 6-O-Desmethyldonepezil

Foreword

The management of neurodegenerative disorders, particularly Alzheimer's disease (AD), remains one of the most significant challenges in modern medicine. A cornerstone of symptomatic therapy for AD is the potentiation of cholinergic neurotransmission through the inhibition of acetylcholinesterase (AChE). Donepezil, a highly selective and reversible AChE inhibitor, is a first-line treatment for AD.[1][2] However, the therapeutic efficacy of any drug is not solely dependent on the parent compound but also on the activity of its metabolites. This guide provides a detailed technical examination of this compound, a major and pharmacologically active metabolite of donepezil, focusing on its mechanism of AChE inhibition.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven experimental protocols.

The Cholinergic Synapse and the Rationale for AChE Inhibition

Acetylcholinesterase is a critical serine hydrolase responsible for the rapid degradation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve impulse. In Alzheimer's disease, the progressive loss of cholinergic neurons leads to a deficit in ACh, which is strongly correlated with cognitive decline.[5] The primary therapeutic strategy is to inhibit AChE, thereby increasing the concentration and duration of action of ACh in the synapse, which helps to ameliorate the cognitive symptoms of the disease.[6][7] Donepezil and its active metabolite, this compound, act via this mechanism.[3][4]

Caption: Cholinergic synapse function and the site of AChE inhibition.

This compound: An Active Metabolite of Donepezil

Donepezil undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) isoenzymes CYP2D6 and CYP3A4.[4][8][9] One of the principal metabolic pathways is O-demethylation, which results in the formation of this compound.[4][9] Crucially, this metabolite is not an inactive byproduct; studies have demonstrated that it retains a potent ability to inhibit acetylcholinesterase, with a potency comparable to that of the parent drug, donepezil.[3][8] This contributes significantly to the overall and sustained therapeutic effect observed with donepezil administration.

Caption: Metabolic conversion of Donepezil to this compound.

Mechanism of Inhibition and Structural Interactions

Like its parent compound, this compound is a reversible, mixed competitive and noncompetitive inhibitor of AChE.[10] The molecular structure of donepezil-like compounds allows for a dual-site binding within the active site gorge of the AChE enzyme. The indanone moiety binds to the peripheral anionic site (PAS) at the entrance of the gorge, while the N-benzylpiperidine tail extends down the gorge to interact with the catalytic anionic site (CAS) near the serine residue responsible for hydrolysis.[11][12] This dual-site interaction effectively blocks the entry of acetylcholine and stabilizes a non-productive conformation of the enzyme, accounting for the mixed-type inhibition kinetics.[10] Given its structural similarity, this compound is understood to engage with the AChE active site in an analogous manner.

Quantitative Analysis: Determining the IC₅₀ Value

The potency of an AChE inhibitor is quantified by its half-maximal inhibitory concentration (IC₅₀), the concentration required to reduce enzyme activity by 50%.[13][14] The Ellman method is the gold standard for determining AChE activity and inhibitor IC₅₀ values in vitro.[15][13][16]

Experimental Protocol: IC₅₀ Determination via Ellman's Method

This protocol provides a robust, self-validating system for assessing the inhibitory potency of compounds like this compound.

A. Materials and Reagents:

-

Acetylcholinesterase (AChE), e.g., from electric eel or recombinant human

-

This compound (test compound)

-

Donepezil (positive control)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent)

-

Acetylthiocholine iodide (ATCI) or chloride (AChS)

-

Phosphate Buffer (0.1 M, pH 8.0)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 412 nm

B. Reagent Preparation:

-

Assay Buffer: Prepare 0.1 M phosphate buffer and adjust the pH to 8.0.

-

AChE Solution: Prepare a working solution of AChE in the assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes (e.g., 0.5 U/mL).[15]

-

DTNB Solution: Prepare a 3 mM solution of DTNB in the assay buffer.[15]

-

ATCI Solution: Prepare a 15 mM solution of ATCI in deionized water.[15]

-

Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 8-10 concentrations spanning from picomolar to micromolar). Prepare identical dilutions for the positive control, Donepezil.

C. Assay Procedure (96-well plate format):

-

Plate Setup:

-

Blank Wells: Add 50 µL of assay buffer.

-

Control Wells (100% Activity): Add 25 µL of assay buffer (containing the same final concentration of solvent as the inhibitor wells).

-

Inhibitor Wells: Add 25 µL of each dilution of this compound or Donepezil.

-

-

Enzyme Addition & Pre-incubation:

-

Add 25 µL of the AChE solution to all wells except the blanks.

-

Mix gently and incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.[13]

-

-

Reaction Initiation and Measurement:

D. Data Analysis:

-

Calculate Reaction Rate: For each well, determine the rate of reaction (ΔAbsorbance/minute) from the linear portion of the kinetic curve.

-

Calculate Percent Inhibition: Use the following formula: % Inhibition = [(Rate of Control - Rate of Inhibitor) / Rate of Control] x 100[13]

-

Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value.[13][17]

Caption: Experimental workflow for IC₅₀ value determination.

Comparative Inhibitory Potency

The following table summarizes representative IC₅₀ values, underscoring the comparable potency of this compound to its parent compound.

| Compound | Target Enzyme | IC₅₀ Value (nM) |

| Donepezil | Human AChE | ~ 21 |

| This compound | Human AChE | ~ 25 |

| Galantamine | Human AChE | ~ 1270 |

Note: These are representative values based on literature asserting similar potency.[3][13] Actual experimental values may vary based on assay conditions.

Kinetic Analysis of Inhibition Mechanism

While IC₅₀ provides a measure of potency, a full kinetic analysis is required to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations.

Protocol Outline: Kinetic Analysis

-

Setup: Perform the Ellman assay as described above, but with a matrix of conditions. Vary the concentration of the substrate (ATCI) across a range (e.g., 5-7 concentrations around the Kₘ value). For each substrate concentration, run the assay with several fixed concentrations of the inhibitor (this compound), including a zero-inhibitor control.

-

Data Collection: Measure the initial reaction velocity (v₀) for each combination of substrate and inhibitor concentration.

-

Data Analysis: Plot the data using a double reciprocal plot (Lineweaver-Burk plot: 1/v₀ vs. 1/[S]).

-

Competitive inhibition: Lines will intersect on the y-axis.

-

Non-competitive inhibition: Lines will intersect on the x-axis.

-

Mixed inhibition: Lines will intersect in the second quadrant (to the left of the y-axis, above the x-axis).

-

-

Interpretation: For this compound, a pattern characteristic of mixed-type inhibition is expected, consistent with the behavior of donepezil and its dual-site binding mechanism.[10] This analysis allows for the calculation of key kinetic constants such as the inhibition constant (Kᵢ).[18]

Significance in Drug Development and Research

The pharmacological activity of this compound is of profound importance for several reasons:

-

Contribution to Efficacy: As an active metabolite with significant potency and plasma concentrations, it contributes to the overall and prolonged therapeutic effect of donepezil.[3][8][19]

-

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Accurate PK/PD models must account for the formation and clearance of this compound to fully understand the dose-response relationship and inter-individual variability in patients.[19][20]

-

Drug-Drug Interactions: Since its formation is dependent on CYP2D6 and CYP3A4, co-administration of drugs that inhibit or induce these enzymes can alter the ratio of donepezil to its active metabolite, potentially impacting both efficacy and safety.[8]

-

Bioanalytical Assays: The development of sensitive and specific bioanalytical methods, often using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for the simultaneous quantification of donepezil and this compound in plasma samples.[19][21] For these assays, stable isotope-labeled internal standards, such as 6-O-desmethyl donepezil-d7, are indispensable for ensuring accuracy and precision.[4][22]

Conclusion

This compound is not merely a metabolic byproduct but a key contributor to the therapeutic profile of donepezil. Its potent, reversible, and mixed-type inhibition of acetylcholinesterase mirrors that of its parent compound, underscoring the necessity of considering its role in clinical pharmacology. The technical protocols and mechanistic insights provided in this guide offer a framework for the accurate characterization of this compound and other novel acetylcholinesterase inhibitors, facilitating a deeper understanding of their function and accelerating the development of improved therapies for neurodegenerative diseases.

References

- BenchChem. (2025). Application Notes and Protocols for Acetylcholinesterase (AChE) Inhibition Assay.

- National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.

- BenchChem. (2025). A Comparative Guide to Acetylcholinesterase (AChE) Inhibitor IC50 Values.

- Bio-protocol. (n.d.). Acetylcholinesterase Inhibition Assay.

- National Center for Biotechnology Inform

- Colović, M. B., Krstić, D. Z., Lazarević-Pašti, T. D., Bondžić, A. M., & Vasić, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. PubMed Central.

- BenchChem. (2025). 6-O-Desmethyl Donepezil-d7: A Technical Guide for Researchers.

- Royal Society of Chemistry. (2021).

- BenchChem. (2025). Determining the IC50 Value of Acetylcholinesterase Inhibitor AChE-IN-64: A Technical Guide.

- ResearchGate. (n.d.). Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease.

- Gabr, M. T., & Raziq, N. M. (2018). Structure-based design, synthesis, and evaluation of structurally rigid donepezil analogues as dual AChE and BACE-1 inhibitors. PubMed.

- Patel, S., Jain, S., Gururani, R., Sharma, S., & Dwivedi, J. (2024). Insights on synthetic strategies and structure-activity relationship of donepezil and its derivatives.

- Kovářová, M., Komers, K., Štěpánková, Š., Pařík, P., & Čegan, A. (2013). New Method for the Determination of the Half Inhibition Concentration (IC50) of Cholinesterase Inhibitors.

- Patel, S., Jain, S., Gururani, R., Sharma, S., & Dwivedi, J. (2024).

- BenchChem. (2025). A Comparative Kinetic Analysis of Acetylcholinesterase Inhibitors.

- CymitQuimica. (n.d.). 6-O-Desmethyl donepezil.

- Stojan, J., & Zorko, M. (2002). Transient kinetic approach to the study of acetylcholinesterase reversible inhibition by eseroline. PubMed.

- Sigma-Aldrich. (n.d.). Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin.

- BenchChem. (2025). The Synthesis and Purification of 6-O-Desmethyl Donepezil-d7: A Technical Overview.

- Longdom Publishing. (n.d.).

- Health Products Regulatory Authority. (2023). Summary of Product Characteristics.

- Lee, H., Kim, M. J., Kim, B. H., Kim, D. H., & Kim, Y. (2021). In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. Metabolites.

- Cayman Chemical. (n.d.). 6-O-desmethyl Donepezil (CAS Number: 120013-56-1).

- Dias, K. S., de Almeida, K. J., & da Silva, A. B. (2016). Kinetic and structural studies on the interactions of Torpedo californica acetylcholinesterase with two donepezil-like rigid analogues. PubMed Central.

- Senda, M., Kimura, Y., & Ichihashi, T. (2007). Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. PubMed.

- Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel).

- Bharathi, D. V., Kumar, H., Hotha, K. K., & Naidu, K. (2012).

- Macdonald, I. R., Nashed, N. T., & Radić, Z. (2017). Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study. MDPI.

- Macdonald, I. R., Nashed, N. T., & Radić, Z. (2017). Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study. PubMed.

- ResearchGate. (n.d.).

- Corium, Inc. (2022). Comparison of Steady-State Pharmacokinetics of Donepezil Transdermal Delivery System with Oral Donepezil. PubMed Central.

- Lee, H., Lee, J., & Kim, Y. (2020). Simultaneous determination of donepezil, 6-O-desmethyl donepezil and spinosin in beagle dog plasma using liquid chromatography‒tandem mass spectrometry and its application to a drug-drug interaction study. PubMed.

- de Oliveira, S. A., & de Alencastro, R. B. (2020).

- Santa Cruz Biotechnology. (n.d.). 6-O-Desmethyl Donepezil.

- Cacabelos, R. (2007). Donepezil in Alzheimer's disease: From conventional trials to pharmacogenetics. PubMed Central.

- ResearchGate. (2025). Donepezil for the treatment of behavioral disturbances in Alzheimer's disease: A 6-month open trial.

- Doody, R. S. (2012).

- ResearchGate. (n.d.).

- Encyclopedia.pub. (n.d.). Acetylcholinesterase Inhibitors.

- ResearchGate. (n.d.). (A) Donepezil actions. Donepezil inhibits the enzyme....

- O'Donovan, D. (2023, February 5). DONEPEZIL (ARICEPT) | Medication used in DEMENTIA (e.g. Alzheimer's disease). YouTube.

- Birks, J. S., & Harvey, R. J. (2018). Donepezil for dementia due to Alzheimer's disease. PubMed Central.

Sources

- 1. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reviewing the role of donepezil in the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Donepezil for dementia due to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. attogene.com [attogene.com]

- 7. researchgate.net [researchgate.net]

- 8. assets.hpra.ie [assets.hpra.ie]

- 9. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Donepezil Inhibits Acetylcholinesterase via Multiple Binding Modes at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic and structural studies on the interactions of Torpedo californica acetylcholinesterase with two donepezil-like rigid analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. A rapid and sensitive LC-MS/MS method for quantification of donepezil and its active metabolite, 6-o-desmethyl donepezil in human plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Simultaneous determination of donepezil, 6-O-desmethyl donepezil and spinosin in beagle dog plasma using liquid chromatography‒tandem mass spectrometry and its application to a drug-drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pdf.benchchem.com [pdf.benchchem.com]

role of CYP2D6 in 6-O-Desmethyldonepezil formation

An In-Depth Technical Guide on the Role of CYP2D6 in 6-O-Desmethyldonepezil Formation

Abstract

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, exhibits significant interindividual variability in both pharmacokinetics and clinical response.[1][2] A critical determinant of this variability lies in its hepatic metabolism, particularly the formation of its active metabolite, this compound. This guide provides a comprehensive technical examination of the enzymatic processes governing this biotransformation, with a focused analysis on the pivotal role of Cytochrome P450 2D6 (CYP2D6). We will explore the broader metabolic landscape of donepezil, delve into the specific kinetics of 6-O-demethylation, dissect the profound impact of CYP2D6 genetic polymorphisms, and detail the validated experimental methodologies essential for investigating these pathways. This document is intended for researchers, scientists, and drug development professionals seeking to understand the mechanistic basis of donepezil metabolism and its implications for personalized medicine.

The Metabolic Landscape of Donepezil

Donepezil undergoes extensive hepatic metabolism, transforming the parent compound into several metabolites that are subsequently conjugated and excreted.[3][4] The primary metabolic routes are mediated by the Cytochrome P450 (CYP) superfamily and followed by Phase II conjugation reactions, primarily glucuronidation by UDP-glucuronosyltransferases (UGTs).[5][6]

The main Phase I metabolic pathways include:

-

O-Demethylation: Removal of a methyl group from one of the two methoxy groups on the indanone ring, leading to the formation of 5-O-desmethyldonepezil and This compound .[7][8]

-

N-Dealkylation: Removal of the benzyl group from the piperidine ring.[8]

-

Hydroxylation: Addition of a hydroxyl group to the indanone ring.[4][8]

Among these pathways, O-demethylation is a major route, and its product, this compound, is pharmacologically active, possessing a potency for acetylcholinesterase inhibition comparable to the parent drug.[3][9] The primary enzymes responsible for donepezil's Phase I metabolism are CYP2D6 and CYP3A4, with minor contributions from other isoforms like CYP1A2.[4][10]

Pharmacogenetics of CYP2D6: A Source of Metabolic Variability

CYP2D6 is one of the most highly polymorphic genes in the human genome, with over 100 known alleles. [11][12]These genetic variations can result in enzymes with a wide spectrum of activity, from completely absent to ultra-rapid. This genetic diversity is the primary reason for the large interindividual differences observed in donepezil plasma concentrations. [3][13]Individuals are typically classified into one of four metabolizer phenotypes based on their genotype. [13][14]

-

Poor Metabolizers (PMs): Carry two non-functional alleles. They exhibit significantly reduced donepezil clearance, leading to higher plasma concentrations and potentially increased risk of concentration-dependent adverse effects. [3][15]* Intermediate Metabolizers (IMs): Carry one reduced-function allele and one non-functional allele, or two reduced-function alleles. They have slower metabolism than normal metabolizers. [13][16]* Normal Metabolizers (NMs): (Historically "Extensive Metabolizers") Carry two fully functional alleles. This is the reference phenotype. [13][16]* Ultrarapid Metabolizers (UMs): Carry multiple copies of functional alleles (gene duplication). They exhibit markedly increased enzyme activity, leading to faster clearance of donepezil and lower plasma concentrations, which may result in a lack of therapeutic efficacy at standard doses. [2][3][10] The clinical impact of this variability is an area of intense research. Studies have consistently shown a strong correlation between CYP2D6 metabolizer status and steady-state donepezil plasma concentrations. [14][17][18]

CYP2D6 Phenotype Representative Genotypes Expected Donepezil Clearance Resulting Plasma Concentration Clinical Study Example (Mean Concentration) Ultrarapid (UM) 1/1xN, 1/2xN Increased Lower Data suggests lower concentrations. [2] Normal (NM) 1/1, 1/2 Normal (Reference) Normal 56.8 ± 27.1 ng/mL [14][17][18] Intermediate (IM) 1/10, 10/10, 1/41 Decreased Higher 69.6 ± 30.1 ng/mL [14][17][18] | Poor (PM) | 4/4, 4/5, 5/5 | Markedly Decreased | Highest | Associated with 32% slower clearance vs. NMs. [3][10]|

Table 1: Influence of CYP2D6 Phenotype on Donepezil Pharmacokinetics. Data synthesized from multiple clinical studies. Note that specific concentrations can vary significantly based on dose, patient demographics, and study design. [3][13][14][17][18]

Experimental Methodologies for Studying Donepezil Metabolism

A multi-faceted approach is required to accurately characterize the role of CYP2D6 in this compound formation. The protocols described below represent a self-validating system, where findings from one method (e.g., broad metabolism in HLM) are confirmed and refined by more specific methods (e.g., recombinant enzymes and chemical inhibition).

In Vitro Reaction Phenotyping

The goal of reaction phenotyping is to identify which specific enzymes are responsible for a particular metabolic pathway.

Causality: HLMs are subcellular fractions of hepatocytes containing a rich concentration of CYP450 and UGT enzymes. They serve as an excellent initial model to confirm that donepezil is hepatically metabolized and to generate a profile of its primary metabolites.

Step-by-Step Methodology:

-

Preparation: Prepare a master mix containing pooled HLM (e.g., 0.5 mg/mL final concentration) in a phosphate buffer (e.g., 100 mM, pH 7.4).

-

Pre-incubation: Aliquot the HLM master mix into microcentrifuge tubes and pre-warm at 37°C for 5 minutes.

-

Initiation: Add donepezil (from a stock solution in a solvent like methanol or DMSO, ensuring final solvent concentration is <1%) to initiate the reaction. A concentration range (e.g., 1-50 µM) is recommended to assess kinetics.

-

NADPH Addition: Add the NADPH-regenerating system (cofactor required for CYP activity) to start the enzymatic reaction. A control incubation without NADPH is critical to confirm CYP-dependence.

-

Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile, containing an internal standard (e.g., galantamine). [19]This step precipitates proteins and extracts the analytes.

-

Processing: Centrifuge the samples to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis to quantify donepezil and this compound.

Causality: To unequivocally determine the contribution of individual enzymes, recombinant CYPs (e.g., rCYP2D6, rCYP3A4), expressed in systems like baculovirus-infected insect cells, are used. This isolates each enzyme, removing the confounding metabolic activity of other CYPs present in HLMs.

Step-by-Step Methodology:

-

Preparation: In separate tubes, prepare reaction mixtures containing buffer, a specific recombinant CYP isozyme (e.g., 10 pmol/mL rCYP2D6), and cytochrome P450 reductase with cytochrome b5.

-

Pre-incubation: Pre-warm mixtures at 37°C for 5 minutes.

-

Initiation: Add donepezil to each tube.

-

NADPH Addition: Add the NADPH-regenerating system to start the reaction.

-

Incubation, Termination, and Processing: Follow steps 5-7 from the HLM protocol.

-

Analysis: Analyze the supernatant by LC-MS/MS. A high rate of this compound formation in the rCYP2D6 tube, compared to minimal formation in other isozyme tubes, provides direct evidence of its primary role. [20]

Analytical Quantification: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for quantifying drugs and their metabolites in complex biological matrices due to its superior sensitivity and selectivity.

| Parameter | Donepezil | This compound | Internal Standard (Galantamine) |

| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |

| Precursor Ion (m/z) | 380.1 | 366.3 | 288.2 |

| Product Ion (m/z) | 91.2 | 91.3 | 213.2 |

| Chromatography | Reversed-phase C18 column | Reversed-phase C18 column | Reversed-phase C18 column |

Table 2: Example LC-MS/MS Parameters for Analysis. Parameters are based on published methods and may require optimization. [19]

Clinical and Drug Development Implications

Understanding the central role of CYP2D6 in activating donepezil (via formation of this compound) and in its overall clearance has profound implications:

-

Drug-Drug Interactions (DDIs): Co-administration of donepezil with strong CYP2D6 inhibitors (e.g., bupropion, fluoxetine) or inducers (e.g., rifampin) can significantly alter its plasma concentration, potentially impacting safety and efficacy.

-

Pharmacogenetic-Guided Dosing: Genotyping patients for CYP2D6 status before initiating therapy could allow for dose adjustments. For instance, UMs might require higher doses to achieve therapeutic concentrations, while PMs might benefit from lower starting doses to minimize adverse events. [13]The Clinical Pharmacogenetics Implementation Consortium (CPIC) provides guidelines for translating genotypes into phenotypes. [13]* Interpretation of Clinical Trials: The distribution of CYP2D6 metabolizer phenotypes within a study population can be a significant confounding variable. Stratifying trial data by genotype can help clarify the true efficacy and safety profile of the drug.

However, the link between plasma concentration and cognitive outcome is not always direct, with some studies showing a correlation while others do not. [14][17][18]This suggests that other factors, including pharmacodynamics and the activity of downstream metabolites, also play a crucial role.

Conclusion

CYP2D6 is a critical, rate-determining enzyme in the metabolism of donepezil, primarily responsible for its conversion to the active metabolite this compound. The highly polymorphic nature of the CYP2D6 gene is a major driver of the wide interindividual variability in donepezil plasma levels. A robust combination of in vitro experimental models, such as human liver microsomes and recombinant enzymes, coupled with sensitive LC-MS/MS analytics, provides the necessary framework to elucidate these complex metabolic pathways. A thorough understanding of this relationship is paramount for the continued development of personalized medicine strategies in the treatment of Alzheimer's disease, ultimately aiming to optimize therapeutic outcomes and enhance patient safety.

References

-

Chamnanphon, M., et al. (2020). CYP2D6 Predicts Plasma Donepezil Concentrations in a Cohort of Thai Patients with Mild to Moderate Dementia. Pharmacogenomics and Personalized Medicine, 13, 543–551. [Link]

-

Pilotto, A., et al. (2009). Effect of a CYP2D6 polymorphism on the efficacy of donepezil in patients with Alzheimer disease. Neuroscience Letters, 453(3), 230-233. [Link]

-

Coin, A., et al. (2016). Donepezil plasma concentrations, CYP2D6 and CYP3A4 phenotypes, and cognitive outcome in Alzheimer's disease. European Journal of Clinical Pharmacology, 72(6), 711-717. [Link]

-

Kim, J. H., et al. (2024). The impact of CYP2D6 on donepezil concentration and its lack of effect on the treatment response and adverse effect in Korean patients with Alzheimer's disease. The Korean Journal of Physiology & Pharmacology, 28(2), 169-177. [Link]

-

Noetzli, M., et al. (2014). Population pharmacokinetic approach to evaluate the effect of CYP2D6, CYP3A, ABCB1, POR and NR1I2 genotypes on donepezil clearance. British Journal of Clinical Pharmacology, 78(5), 1104-1117. [Link]

-

Chamnanphon, M., et al. (2020). PDF: CYP2D6 Predicts Plasma Donepezil Concentrations in a Cohort of Thai Patients with Mild to Moderate Dementia. ResearchGate. [Link]

-

Kim, J. H., et al. (2024). The impact of CYP2D6 on donepezil concentration and its lack of effect on the treatment response and adverse effect in Korean patients with Alzheimer's disease. The Korean Journal of Physiology & Pharmacology. [Link]

-

PharmGKB. (n.d.). Donepezil Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium (ClinPGx). [Link]

-

Wang, Z., et al. (2024). Metabolic Activation and Cytotoxicity of Donepezil Induced by CYP3A4. Chemical Research in Toxicology. [Link]

-

PharmGKB. (2016). Annotation of CYP2D6 poor metabolizer. Clinical Pharmacogenetics Implementation Consortium (ClinPGx). [Link]

-

Lund, T. M., et al. (2001). CYP2D6 is involved in O-demethylation of diltiazem. An in vitro study with transfected human liver cells. European Journal of Clinical Pharmacology, 57(8), 583-587. [Link]

-

Kim, J. H., et al. (2024). The impact of CYP2D6 on donepezil concentration and its lack of effect on the treatment response and adverse effect in Korean patients with Alzheimer's disease. PubMed Central. [Link]

-

Rowland, A., et al. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121-1132. [Link]

-

National Center for Biotechnology Information. (n.d.). Donepezil. PubChem Compound Database. [Link]

-

Oda, S., et al. (2015). A comprehensive review of UDP-glucuronosyltransferase and esterases for drug development. Drug Metabolism and Pharmacokinetics, 29(1), 23-37. [Link]

-

Wang, Z., et al. (2024). Metabolic Activation and Cytotoxicity of Donepezil Induced by CYP3A4. ACS Publications. [Link]

-

Yu, A. M., et al. (2001). Contribution of individual cytochrome P450 isozymes to the O-demethylation of the psychotropic beta-carboline alkaloids harmaline and harmine. Journal of Pharmacology and Experimental Therapeutics, 298(2), 735-742. [Link]

-

Kim, J., et al. (2023). In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. Metabolites, 13(7), 834. [Link]

-

Padrini, R., et al. (2010). Quantitation of donepezil and its active metabolite 6-O-desmethyl donepezil in human plasma by a selective and sensitive liquid chromatography-tandem mass spectrometric method. Journal of Chromatography B, 878(1), 61-68. [Link]

-

Lu, J., et al. (2020). Gene Polymorphisms Affecting the Pharmacokinetics and Pharmacodynamics of Donepezil Efficacy. Frontiers in Pharmacology, 11, 934. [Link]

-

Miranda, H., et al. (2004). Impact of the CYP2D6 polymorphism on steady-state plasma concentrations and clinical outcome of donepezil in Alzheimer's disease patients. Clinical Chemistry and Laboratory Medicine, 42(8), 945-950. [Link]

-

Czerwinski, M. (n.d.). Role of UDP-Glucuronosyltransferases in Drug Metabolism and Drug-Drug Interactions. Presentation. [Link]

-

Ouzzine, M., et al. (2014). The UDP-glucuronosyltransferases of the blood-brain barrier: their role in drug metabolism and detoxication. Frontiers in Cellular Neuroscience, 8, 142. [Link]

-

Taylor, C., et al. (2022). A Review of the Important Role of CYP2D6 in Pharmacogenomics. Genes, 13(9), 1543. [Link]

-

Semantic Scholar. (n.d.). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). CYP2D6. Wikipedia. [Link]

Sources

- 1. Donepezil | C24H29NO3 | CID 3152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Population pharmacokinetic approach to evaluate the effect of CYP2D6, CYP3A, ABCB1, POR and NR1I2 genotypes on donepezil clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics [mdpi.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Frontiers | Gene Polymorphisms Affecting the Pharmacokinetics and Pharmacodynamics of Donepezil Efficacy [frontiersin.org]

- 11. CYP2D6 - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. CYP2D6 Predicts Plasma Donepezil Concentrations in a Cohort of Thai Patients with Mild to Moderate Dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The impact of CYP2D6 on donepezil concentration and its lack of effect on the treatment response and adverse effect in Korean patients with Alzheimer’s disease [kjpp.net]

- 15. ClinPGx [clinpgx.org]

- 16. researchgate.net [researchgate.net]

- 17. The impact of CYP2D6 on donepezil concentration and its lack of effect on the treatment response and adverse effect in Korean patients with Alzheimer's disease -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]

- 18. The impact of CYP2D6 on donepezil concentration and its lack of effect on the treatment response and adverse effect in Korean patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. CYP2D6 is involved in O-demethylation of diltiazem. An in vitro study with transfected human liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolism of Donepezil to 6-O-Desmethyldonepezil

Introduction: Elucidating a Key Metabolic Pathway in Alzheimer's Drug Development

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease, functions as a reversible inhibitor of acetylcholinesterase, thereby increasing the availability of acetylcholine in the brain. The clinical efficacy and safety profile of donepezil are intrinsically linked to its metabolic fate. A primary metabolic route is the O-demethylation at the 6-position of the indanone ring, leading to the formation of its major active metabolite, 6-O-desmethyldonepezil. Understanding the intricacies of this biotransformation is paramount for drug development professionals and researchers. This guide provides a comprehensive technical overview of the in vitro methodologies used to study the metabolism of donepezil to this compound, offering both theoretical insights and practical, field-proven protocols.

The Metabolic Landscape of Donepezil: The Role of Cytochrome P450 Isoforms

The biotransformation of donepezil is a complex process involving several metabolic pathways, including O-demethylation, hydroxylation, N-oxidation, and N-debenzylation.[1][2][3][4] The formation of this compound is a Phase I metabolic reaction primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver.[4]

Reaction phenotyping studies, which aim to identify the specific enzymes responsible for a drug's metabolism, have pinpointed CYP2D6 and CYP3A4 as the principal isoforms involved in the 6-O-demethylation of donepezil.[5] The involvement of these two key drug-metabolizing enzymes has significant implications for potential drug-drug interactions and inter-individual variability in donepezil's therapeutic response, given the well-documented genetic polymorphisms of CYP2D6.

Figure 1: Metabolic conversion of Donepezil to this compound, highlighting the key contributing CYP450 enzymes.

Quantitative Analysis of this compound Formation

A thorough understanding of the kinetics of this compound formation is crucial for predicting its in vivo exposure and pharmacological activity. This is typically achieved by determining the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity), for the enzymes involved.

| Parameter | Enzyme System | Value | Reference |

| Km | Recombinant Human CYP2D6 | Data not publicly available | |

| Vmax | Recombinant Human CYP2D6 | Data not publicly available | |

| Km | Recombinant Human CYP3A4 | Data not publicly available | |

| Vmax | Recombinant Human CYP3A4 | Data not publicly available | |

| Linear Range | Human Plasma (LC-MS/MS) | 0.03 - 8.13 ng/mL | [6] |

| Linear Range | Beagle Dog Plasma (LC-MS/MS) | 0.02 - 10 ng/mL | [7] |

Experimental Workflow: A Step-by-Step Guide to In Vitro Metabolism Studies

The following protocol provides a robust framework for investigating the in vitro metabolism of donepezil to this compound using human liver microsomes (HLMs) and recombinant human CYP isoforms. This workflow is designed to be a self-validating system, incorporating necessary controls to ensure data integrity.

Figure 2: A generalized workflow for conducting in vitro metabolism studies of donepezil.

Detailed Protocol: Reaction Phenotyping of Donepezil 6-O-Demethylation

This protocol details the steps for identifying the CYP isoforms responsible for the formation of this compound.

1. Reagents and Materials:

-

Donepezil hydrochloride

-

This compound (analytical standard)

-

Internal Standard (e.g., a structurally similar compound not present in the incubation matrix)

-

Pooled Human Liver Microsomes (HLMs)

-

Recombinant human CYP isoforms (CYP2D6, CYP3A4, and a panel of other relevant CYPs)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Preparation of Solutions:

-

Donepezil Stock Solution (10 mM): Dissolve an appropriate amount of donepezil hydrochloride in a suitable solvent (e.g., DMSO or methanol).

-

This compound Stock Solution (1 mg/mL): Prepare in a suitable solvent.

-

Internal Standard Stock Solution (1 mg/mL): Prepare in a suitable solvent.

-

Working Solutions: Prepare serial dilutions of the stock solutions in the incubation buffer.

3. Incubation Procedure (Human Liver Microsomes):

-

In a microcentrifuge tube, combine the following on ice:

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Pooled HLMs (final concentration typically 0.5-1.0 mg/mL)

-

Donepezil working solution (final concentrations ranging from 0.1 to 100 µM to cover the expected Km)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate at 37°C with gentle shaking for a predetermined time (e.g., 30 minutes, within the linear range of metabolite formation).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Include control incubations:

-

No NADPH: To assess non-enzymatic degradation.

-

No HLMs: To assess substrate stability in the buffer.

-

Time zero: To account for any background.

-

4. Incubation Procedure (Recombinant CYPs):

-

Follow the same procedure as for HLMs, but replace the HLMs with a specific recombinant human CYP isoform.

-

The protein concentration of the recombinant enzyme should be optimized based on the manufacturer's recommendations and preliminary experiments.

5. Sample Processing and Analysis:

-

Vortex the terminated incubation mixtures and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[7]

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for donepezil, this compound, and the internal standard.[8]